molecular formula C17H22N4O2 B2497114 N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-68-0

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B2497114
CAS RN: 440331-68-0
M. Wt: 314.389
InChI Key: INYWDJMEDMOYBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The traditional method for synthesizing a 3-alkyl-1,2,3-benzotriazin-4-one (2) involves diazotizing an appropriately substituted N-alkylanthranilamide (1) . In the case of CB13 , this methodology was applied to the synthesis of a series of 1,x-bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (4) by bis-diazotization of the corresponding bis-anthranilamide (3).


Molecular Structure Analysis

The crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes (compounds 5 to 9) have been determined via single crystal X-ray diffraction analysis . Notably, the structural parameters of the triazinone rings in these compounds exhibit no systematic differences compared to analogous compounds. The benzotriazinone rings in some of these structures adopt specific orientations relative to the alkylic chains.

Scientific Research Applications

Energetic Materials Synthesis

The compound’s structure, which includes a 1,2,3-triazine unit, is similar to those used in the synthesis of energetic materials . These materials, which include explosives and propellants, require compounds with high energy content and consistent detonation performance .

Organic Synthesis

The compound could potentially be used in organic synthesis, particularly in the preparation of fused energetic structures . The 1,2,3-triazine unit could be introduced into a fused bicyclic skeleton, a process that could be useful in the synthesis of other complex organic compounds .

Peptide Synthesis

The compound could be used in peptide synthesis, specifically in the preparation and characterisation of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters . These esters could be used in solid phase peptide synthesis, a common method for creating peptides .

Modulators of GPR139

The compound could potentially be used as a modulator of GPR139, a protein-coding gene . Compounds that can modulate the activity of this gene could be useful in treating diseases, disorders, or conditions associated with GPR139 .

Breast Cancer Treatment

The compound could potentially be used in the treatment of breast cancer . Specifically, compounds with a similar structure have shown degrees of cell proliferation inhibition, particularly those with a substituted aryl at C-2 of the molecules .

Inhibitors of Human Leucocyte Elastase and C1r Serine Protease

Compounds with a similar structure have been used as inhibitors of human leucocyte elastase and C1r serine protease . These enzymes are involved in various biological processes, and their inhibition could be beneficial in the treatment of certain diseases .

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system, particularly in the breakdown of neurotransmitters.

Mode of Action

Compounds with similar structures have been found to inhibit the activity of ache and buche . This inhibition could potentially lead to an increase in the concentration of neurotransmitters in the synaptic cleft, thereby enhancing nerve impulse transmission.

Biochemical Pathways

Based on its potential inhibitory activity against ache and buche , it can be inferred that it may affect cholinergic neurotransmission. This could potentially influence various physiological processes, including muscle function, memory, and cognition.

Result of Action

Similar compounds have been shown to inhibit cell proliferation, particularly in cancer cell lines . This suggests that N-cycloheptyl-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide may have potential therapeutic applications in the treatment of certain types of cancer.

properties

IUPAC Name

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-16(18-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)19-20-21/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYWDJMEDMOYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

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